3,5-Dichloro-N-methylaniline hydrochloride

Beschreibung

BenchChem offers high-quality 3,5-Dichloro-N-methylaniline hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3,5-Dichloro-N-methylaniline hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

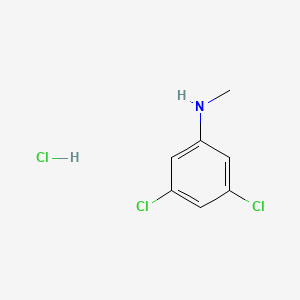

Structure

3D Structure of Parent

Eigenschaften

IUPAC Name |

3,5-dichloro-N-methylaniline;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7Cl2N.ClH/c1-10-7-3-5(8)2-6(9)4-7;/h2-4,10H,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FKYROJJJGOMGDN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC1=CC(=CC(=C1)Cl)Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8Cl3N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00669510 | |

| Record name | 3,5-Dichloro-N-methylaniline--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00669510 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

212.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1197239-04-5 | |

| Record name | 3,5-Dichloro-N-methylaniline--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00669510 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Technical Whitepaper: 3,5-Dichloro-N-methylaniline Hydrochloride

Core Identity & Physicochemical Profiling for R&D Applications

Executive Summary

3,5-Dichloro-N-methylaniline hydrochloride (CAS: 1197239-04-5) is a specialized halogenated aniline derivative utilized primarily as a pharmacophore scaffold in medicinal chemistry and a metabolic reference standard in agrochemical development.[1][2] Distinguished by its 3,5-dichloro substitution pattern, this compound offers unique steric and electronic properties that modulate metabolic stability and lipophilicity in bioactive molecules.[1]

This guide provides a comprehensive technical analysis of the compound, detailing synthesis pathways, critical physicochemical properties, and validated analytical protocols.[1] It is designed to support researchers in optimizing handling procedures and experimental design.[1]

Chemical Identity & Physicochemical Properties[2][3][4][5][6][7][8][9]

The hydrochloride salt form significantly alters the solubility profile and stability of the parent free base, facilitating its use in aqueous-based biological assays.[1]

Identification Data[1][3][4][5][6][8]

| Parameter | Detail |

| Chemical Name | 3,5-Dichloro-N-methylaniline hydrochloride |

| Synonyms | N-methyl-3,5-dichloroaniline HCl; Benzenamine, 3,5-dichloro-N-methyl-, hydrochloride |

| CAS Number (Salt) | 1197239-04-5 |

| CAS Number (Free Base) | 42266-03-5 |

| Molecular Formula | C₇H₇Cl₂N[1][2][3][4][5][6][7][8][9] · HCl |

| Molecular Weight | 212.50 g/mol |

| Appearance | White to off-white crystalline powder |

| SMILES | CNc1cc(Cl)cc(Cl)c1.Cl |

Physicochemical Profile

The 3,5-dichloro substitution exerts a strong electron-withdrawing effect (-I), reducing the basicity of the nitrogen.[1] Consequently, the hydrochloride salt may exhibit hydrolytic instability in neutral aqueous solutions, reverting to the free base.[1]

-

Solubility:

-

pKa (Calculated): The pKa of the conjugate acid is estimated to be ~2.5–3.[1]0. This is significantly lower than N-methylaniline (pKa ~4.[1]8) due to the inductive effect of the two chlorine atoms.[1]

-

Hygroscopicity: Amine hydrochlorides are prone to moisture uptake; storage under desiccant is mandatory.[1]

Synthesis & Manufacturing Logic

Reliable synthesis requires controlling the methylation step to prevent the formation of the N,N-dimethyl byproduct.[1] The following workflow outlines the preferred reductive amination pathway, which offers higher selectivity than direct alkylation with methyl iodide.

Synthesis Pathway Diagram[1]

Figure 1: Selective synthesis pathway via reductive amination to minimize over-alkylation.

Detailed Protocol

-

Reaction: Dissolve 3,5-dichloroaniline in methanol. Add 1.0 equivalent of paraformaldehyde.[1] Stir at reflux to form the imine species.[1]

-

Reduction: Cool to 0°C and slowly add sodium borohydride (NaBH₄) or use catalytic hydrogenation (Pd/C, H₂) to reduce the imine to the secondary amine.[1]

-

Salt Formation: Extract the free base into diethyl ether. Add 4M HCl in dioxane dropwise with vigorous stirring. The hydrochloride salt precipitates immediately.[1]

-

Purification: Recrystallize from isopropanol/ether to remove trace unreacted aniline.

Analytical Characterization

To ensure scientific integrity, the identity and purity must be validated using orthogonal methods.[1]

HPLC Method (Purity & Related Substances)

This reverse-phase method separates the target from the unmethylated precursor (3,5-dichloroaniline) and the dimethyl impurity.[1]

-

Column: C18 (e.g., Agilent Zorbax Eclipse Plus), 4.6 x 150 mm, 3.5 µm.[1]

-

Mobile Phase A: 0.1% Phosphoric acid in Water.[1]

-

Mobile Phase B: Acetonitrile.[1]

-

Gradient: 10% B to 90% B over 15 minutes.

-

Detection: UV at 254 nm (aromatic absorption).[1]

-

System Suitability:

NMR Spectroscopy Expectations (DMSO-d₆)

The symmetry of the 3,5-substitution pattern simplifies the aromatic region.[1]

-

¹H NMR (400 MHz):

Handling, Stability & Safety

Signal Word: WARNING

Hazard Identification

Storage & Stability[1]

-

Hygroscopicity: The salt is prone to deliquescence.[1] Store in a tightly sealed container with desiccant.

-

Hydrolysis Risk: Avoid prolonged storage in aqueous solution at neutral pH, as the weak basicity leads to equilibrium shifting toward the free base, which may precipitate.[1]

-

Shelf Life: 24 months at +4°C (Desiccated).

Applications in R&D

Drug Discovery (Bioisosteres)

Researchers utilize the 3,5-dichloro-N-methylaniline moiety to probe the hydrophobic pocket of target enzymes.[1] The chlorine atoms increase lipophilicity (LogP ~2.9 for the base) and metabolic resistance against ring oxidation, while the N-methyl group can improve blood-brain barrier (BBB) permeability compared to the primary aniline.[1]

Agrochemical Metabolite Standards

This compound is a key metabolite and degradation product of dicarboximide fungicides (e.g., Vinclozolin, Iprodione).[1] It serves as a certified reference material (CRM) for:

-

Environmental Fate Studies: Tracking degradation in soil and water.[1]

-

Residue Analysis: Quantifying metabolite levels in crops.[1]

Experimental Workflow: Metabolic Stability Assay

Figure 2: Standard workflow for assessing metabolic stability of the scaffold.[1]

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 12377757, 3,5-Dichloro-N-methylaniline.[1] Retrieved January 28, 2026 from [Link][1]

-

European Chemicals Agency (ECHA). Registration Dossier: Halogenated Anilines.[1][5] Retrieved January 28, 2026 from [Link][1]

Sources

- 1. prepchem.com [prepchem.com]

- 2. 3,5-dichloro-N-methylaniline hydrochloride | 1197239-04-5 [sigmaaldrich.com]

- 3. 3,5-Dichloro-2-methylaniline | C7H7Cl2N | CID 19601392 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 3,5-Dichloroaniline | C6H5Cl2N | CID 12281 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 3,5-Dichloro-N-methylaniline | C7H7Cl2N | CID 12377757 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. aceschem.com [aceschem.com]

- 8. CN103102276A - Method for preparing 3,5-dichloroaniline - Google Patents [patents.google.com]

- 9. 3,5-Dichloro-N-methylaniline | CymitQuimica [cymitquimica.com]

- 10. The uses of N-methylaniline [yufenggp.com]

- 11. tcichemicals.com [tcichemicals.com]

3,5-Dichloro-N-methylaniline hydrochloride chemical structure and formula

[1]

Executive Summary & Core Significance

3,5-Dichloro-N-methylaniline hydrochloride (CAS: 1197239-04-5) is a specialized halogenated aromatic amine intermediate.[1][2] It serves as a critical building block in the synthesis of agrochemicals (specifically dicarboximide fungicides like vinclozolin derivatives) and pharmaceutical candidates targeting fungal resistance.[1]

Its structural uniqueness lies in the meta-substitution pattern of the chlorine atoms combined with the secondary amine functionality.[1] This configuration reduces the electron density of the aromatic ring while maintaining nucleophilicity at the nitrogen, making it a versatile scaffold for cross-coupling reactions and heterocycle formation.[1]

Chemical Identity & Structural Analysis

Nomenclature and Identifiers

| Parameter | Data |

| IUPAC Name | 3,5-Dichloro-N-methylaniline hydrochloride |

| Common Synonyms | N-Methyl-3,5-dichloroaniline HCl; Benzenamine, 3,5-dichloro-N-methyl-, hydrochloride |

| CAS Number (Salt) | 1197239-04-5 |

| CAS Number (Free Base) | 42266-03-5 |

| Molecular Formula | C₇H₈Cl₃N (Salt) / C₇H₇Cl₂N (Base) |

| Molecular Weight | 212.50 g/mol (Salt) / 176.04 g/mol (Base) |

| SMILES | ClC1=CC(Cl)=CC(NC)=C1.Cl |

Structural Logic & Electronic Properties

The 3,5-dichloro substitution pattern exerts a strong inductive electron-withdrawing effect (-I) on the benzene ring.[1]

-

Basicity : The electron-withdrawing chlorines significantly lower the pKa of the aniline nitrogen compared to N-methylaniline.[1] However, the N-methyl group provides a slight inductive donation (+I), partially mitigating this effect compared to the primary amine.[1]

-

Reactivity : The 2, 4, and 6 positions are deactivated toward electrophilic aromatic substitution but are activated for nucleophilic aromatic substitution (SNAr) under forcing conditions, particularly if the nitrogen is protected or converted to a leaving group.[1]

Synthesis & Preparation Protocol

The synthesis typically proceeds via the methylation of 3,5-dichloroaniline.[1] Direct alkylation with methyl iodide is possible but often leads to over-alkylation (formation of N,N-dimethyl species).[1] A more controlled industrial approach involves reductive amination or specific monomethylation strategies.[1]

Synthesis Pathway Diagram

Laboratory Protocol: Monomethylation via Reductive Amination

Note: This protocol prioritizes selectivity for the mono-methyl product over the di-methyl impurity.

Reagents:

-

Paraformaldehyde (1.1 eq)[1]

-

Sodium Methoxide (0.1 eq - catalyst)[1]

-

Sodium Borohydride (NaBH₄) (1.5 eq)[1]

-

Methanol (Solvent)[1]

Step-by-Step Methodology:

-

Imine Formation : Dissolve 3,5-dichloroaniline in dry methanol. Add paraformaldehyde and catalytic NaOMe.[1] Reflux for 2-4 hours to form the imine/hemiaminal intermediate.[1]

-

Reduction : Cool the mixture to 0°C. Add NaBH₄ portion-wise (caution: gas evolution). Allow to warm to room temperature and stir for 12 hours.

-

Quench & Extraction : Quench with water.[1] Extract with Ethyl Acetate (3x).[1] Wash organics with brine, dry over Na₂SO₄, and concentrate.[1]

-

Salt Formation (Critical) : Dissolve the crude oil in diethyl ether. Add 4M HCl in dioxane dropwise at 0°C. The hydrochloride salt will precipitate as a white/off-white solid.[1]

-

Purification : Filter the solid and recrystallize from Ethanol/Ether to remove any unreacted aniline or dimethyl impurities.[1]

Physical & Chemical Properties[2][3][4][5][6][7][8]

| Property | Value (HCl Salt) | Value (Free Base) |

| Appearance | White to off-white crystalline powder | Colorless to yellow oil/low-melting solid |

| Melting Point | 180 - 190 °C [1] | 51 - 53 °C (Lit.)[1][2] |

| Solubility | Water (Moderate), Methanol (High), DMSO (High) | Hexanes (High), DCM (High), Water (Low) |

| pKa (Conjugate Acid) | ~2.5 - 3.0 (Predicted due to Cl effect) | N/A |

| Hygroscopicity | Moderate (Store under inert gas) | Low |

Analytical Characterization (Self-Validating Data)[1]

To confirm identity, researchers should verify the following spectral signatures. The presence of the salt is confirmed by the shift in melting point and water solubility.[1]

Proton NMR (¹H NMR, 400 MHz, DMSO-d₆)

-

δ 6.6 - 6.8 ppm (3H, m) : Aromatic protons.[1] The protons at positions 2 and 6 are equivalent and will appear as a doublet (or broad singlet) distinct from the proton at position 4.[1]

-

δ 2.7 - 2.8 ppm (3H, s) : N-Methyl group .[1] This is the diagnostic peak.[1] In the HCl salt, this may shift slightly downfield or broaden due to ammonium exchange.[1]

-

δ 9.0 - 10.0 ppm (Broad) : Ammonium protons (–NH₂⁺–), visible only in the salt form in dry DMSO.[1]

Mass Spectrometry (LC-MS)

Handling & Safety (GHS Classification)

Signal Word : WARNING

| Hazard Code | Description | Precaution |

| H302 | Harmful if swallowed | Do not eat/drink in lab.[1] Wash hands post-handling.[1] |

| H315 | Causes skin irritation | Wear nitrile gloves and lab coat.[1] |

| H319 | Causes serious eye irritation | Wear safety goggles (ANSI Z87.1).[1] |

| H335 | May cause respiratory irritation | Handle only in a fume hood.[1] |

Storage : Store at room temperature (RT) in a tightly sealed container, preferably under nitrogen or argon to prevent oxidation and moisture absorption [2].[1]

References

Precise Characterization and Stoichiometric Management of 3,5-Dichloro-N-methylaniline Hydrochloride

Executive Summary

In pharmaceutical and agrochemical synthesis, 3,5-Dichloro-N-methylaniline hydrochloride (CAS: 1197239-04-5) serves as a critical halogenated building block.[1][2] While its theoretical molecular weight is 212.50 g/mol , the practical handling of this compound requires rigorous verification of its salt stoichiometry.[1][2]

Misinterpreting the free base (MW: 176.04 g/mol ) for the hydrochloride salt—or failing to account for hygroscopic water uptake—can introduce a ~20.7% stoichiometric error in downstream coupling reactions.[1][2] This guide outlines the physicochemical baseline, validation protocols, and handling standards required to ensure experimental reproducibility.

Physicochemical Profile & Molecular Weight Analysis[1][2][3][4][5][6]

The distinction between the free base and the salt form is the single most frequent source of calculation error in the laboratory.[1][2]

Quantitative Data Summary

| Property | Value / Description |

| Compound Name | 3,5-Dichloro-N-methylaniline Hydrochloride |

| CAS Number | 1197239-04-5 |

| Molecular Formula | C₇H₈Cl₃N (C₇H₇Cl₂N[1][2][3] · HCl) |

| Theoretical MW | 212.50 g/mol |

| Free Base MW | 176.04 g/mol (CAS: 42266-03-5) |

| Salt/Base Mass Ratio | 1.207 |

| Physical State | White to off-white crystalline solid |

| Solubility | Soluble in Methanol, DMSO; sparingly soluble in non-polar ethers |

Isotopic Distribution & Mass Spectrometry

For researchers utilizing LC-MS for metabolite tracking, the molecular weight is not a singular peak but a distribution pattern defined by the two chlorine atoms on the aromatic ring and the chloride counter-ion (if analyzing in negative mode or specific conditions).[1][2]

-

Isotope Pattern: The presence of two chlorines creates a distinct 9:6:1 intensity ratio for the M, M+2, and M+4 peaks.[1][2]

Protocol: Self-Validating Stoichiometry Verification

Commercial batches of aniline hydrochlorides often contain non-stoichiometric amounts of HCl (e.g., 0.9 eq or 1.1 eq) or trapped moisture.[1][2] Relying solely on the label MW (212.[1][2]50) is insufficient for GMP-level work.[1][2]

Workflow: The "Triangulation" Method

We employ a three-point check to confirm the effective molecular weight (EMW) before use in critical synthesis.

Figure 1: Analytical workflow for determining the Effective Molecular Weight (EMW) of the raw material.

Experimental Procedure: Chloride Content Determination

Objective: Confirm the molar ratio of HCl to the amine is 1:1.

-

Preparation: Dissolve 100 mg of the sample (accurately weighed to 0.1 mg) in 50 mL of deionized water. Add 2 mL of 5% HNO₃ to acidify.[1][2]

-

Detection: Potentiometric titration using a Silver/Sulfide ion-selective electrode (ISE).[1][2]

-

Calculation:

[1][2]

Synthesis & Handling Context[1][2][8][9]

Synthesis Pathway

Understanding the origin of the compound aids in impurity profiling.[1][2] The standard route involves the methylation of 3,5-dichloroaniline.[1][2]

Figure 2: Synthetic route highlighting the transition from free base to hydrochloride salt.[1][2]

Handling & Safety[1][2]

-

Hygroscopicity: The HCl salt can absorb atmospheric moisture.[1][2] Always store in a desiccator.[1][2] Weighing should be performed rapidly or in a glovebox for analytical standards.

-

Stability: Stable under acidic conditions.[1][2] Avoid strong bases which will liberate the free aniline (oily liquid), altering the physical state and effective MW.[1][2]

-

Toxicity: Like most halogenated anilines, this compound is a potential skin sensitizer and toxic by ingestion.[1][2] Use full PPE (nitrile gloves, fume hood).[1][2]

References

-

Aceschem. (n.d.).[1][2] 3,5-Dichloro-N-methylaniline hydrochloride Product Data. Retrieved from

-

National Center for Biotechnology Information (NCBI). (2025).[1][2] PubChem Compound Summary for CID 12377757, 3,5-Dichloro-N-methylaniline. Retrieved from

-

Sigma-Aldrich. (n.d.).[1][2] 3,5-Dichloro-N-methylaniline hydrochloride CAS 1197239-04-5.[1][2][3][4] Retrieved from

-

BenchChem. (2025).[1][2][5][6] Application of 3,5-Dichloroaniline in Materials Science Research. Retrieved from

Sources

3,5-Dichloro-N-methylaniline hydrochloride CAS number and synonyms

[1]

Executive Summary

3,5-Dichloro-N-methylaniline hydrochloride (CAS 1197239-04-5) is a specialized halogenated aromatic amine salt utilized primarily as an intermediate in the synthesis of agrochemicals, azo dyes, and pharmaceutical building blocks. Its structural core—a 3,5-dichloro-substituted benzene ring coupled with a secondary amine—imparts significant lipophilicity and metabolic resistance to downstream compounds, making it a critical scaffold in medicinal chemistry for modulating biological half-life.

This guide provides a comprehensive technical analysis of the compound, detailing its physicochemical properties, synthetic pathways, quality control parameters, and safety protocols.

Chemical Identity & Physicochemical Properties[2][3][4][5][6][7][8]

Nomenclature and Identifiers[6][8][9][10]

| Parameter | Specification |

| Product Name | 3,5-Dichloro-N-methylaniline hydrochloride |

| Free Base Name | 3,5-Dichloro-N-methylaniline |

| CAS Number (Salt) | 1197239-04-5 |

| CAS Number (Free Base) | 42266-03-5 |

| Synonyms | N-methyl-3,5-dichloroaniline HCl; Benzenamine, 3,5-dichloro-N-methyl-, hydrochloride |

| Molecular Formula | C₇H₈Cl₃N (Salt); C₇H₇Cl₂N (Base) |

| Molecular Weight | 212.50 g/mol (Salt); 176.04 g/mol (Base) |

| SMILES (Free Base) | CNC1=CC(Cl)=CC(Cl)=C1 |

| InChI Key | JTUADIPAALOMFL-UHFFFAOYSA-N (Free Base) |

Physical Properties

Note: Data represents typical values for the hydrochloride salt unless otherwise noted.

| Property | Value/Description |

| Appearance | White to off-white crystalline solid |

| Solubility | Soluble in water, methanol, ethanol; sparingly soluble in non-polar solvents (e.g., hexane) |

| Melting Point | >200°C (Decomposes) - Characteristic of amine salts |

| Hygroscopicity | Moderate; requires storage under desiccant |

| Acidity | Weakly acidic in aqueous solution (hydrolysis of HCl salt) |

Synthetic Route & Production Methodology

The industrial synthesis of 3,5-Dichloro-N-methylaniline hydrochloride typically proceeds via the selective N-methylation of 3,5-dichloroaniline, followed by salt formation. The starting material, 3,5-dichloroaniline, is itself derived from the hydrogenation of 3,5-dichloronitrobenzene.[1]

Synthesis Workflow Diagram

Figure 1: Step-wise synthetic pathway from nitrobenzene precursor to the final hydrochloride salt.

Detailed Protocol: N-Methylation and Salt Formation

Step 1: Selective N-Methylation (Reductive Amination) Direct alkylation with methyl iodide often leads to over-methylation (formation of N,N-dimethyl species). The preferred route for high purity is reductive amination.

-

Reagents: 3,5-Dichloroaniline (1.0 eq), Paraformaldehyde (1.1 eq), Sodium Methoxide (catalytic), Methanol (solvent).

-

Reduction: The intermediate imine is reduced in situ using Sodium Borohydride (NaBH₄) or via catalytic hydrogenation.

-

Workup: Quench with water, extract into Dichloromethane (DCM), dry over MgSO₄, and concentrate.

Step 2: Hydrochloride Salt Formation

-

Dissolution: Dissolve the crude free base oil in anhydrous Diethyl Ether or 1,4-Dioxane.

-

Acidification: Slowly bubble anhydrous HCl gas or add 4M HCl in Dioxane dropwise at 0°C.

-

Precipitation: The white hydrochloride salt precipitates immediately.

-

Purification: Filter the solid, wash with cold ether to remove unreacted free base, and dry under vacuum.

Applications in Drug Development & Research

Medicinal Chemistry Scaffold

The 3,5-dichloro-N-methylaniline moiety is a "privileged structure" in drug discovery due to specific pharmacophoric properties:

-

Metabolic Stability: The chlorine atoms at the meta positions block metabolic hydroxylation on the phenyl ring (CYP450 oxidation), extending the half-life of the drug candidate.

-

Lipophilicity: The chlorines increase logP, enhancing membrane permeability and blood-brain barrier (BBB) penetration.

-

Secondary Amine Handle: The N-methyl group allows for further functionalization (e.g., amide coupling, urea formation) while retaining a hydrogen bond donor.

Agrochemical Intermediates

This compound serves as a key building block for dicarboximide fungicides (related to Vinclozolin and Iprodione classes). The N-methyl variant is often investigated for resistance-breaking properties in fungal strains adapted to non-methylated analogs.

Analytical Characterization (QC Standards)

To ensure scientific integrity, every batch must be validated against the following specifications.

Proton NMR (¹H-NMR) in DMSO-d₆

-

Aromatic Region: Look for a characteristic pattern of 3 protons.

-

δ ~6.6–6.8 ppm (Singlet or doublet, 2H, positions 2,6).

-

δ ~6.8–7.0 ppm (Singlet or triplet, 1H, position 4).

-

-

N-Methyl Group:

-

δ ~2.7–2.8 ppm (Singlet, 3H, N-CH₃).

-

-

Amine Protons:

-

Broad singlet appearing downfield (δ > 9.0 ppm) due to the ammonium salt (NH₂⁺) nature in DMSO.

-

Mass Spectrometry (LC-MS)

-

Ionization: ESI+ (Electrospray Ionization, Positive Mode).

-

Parent Ion: m/z 176.0 [M+H]⁺ (corresponds to the free base C₇H₇Cl₂N).

-

Isotope Pattern: Distinctive chlorine isotope pattern (M, M+2, M+4) with relative intensities approx 9:6:1 due to two Cl atoms.

Safety & Handling (E-E-A-T)

Hazard Classification (GHS):

-

Signal Word: WARNING

-

Acute Toxicity (Oral): Category 4 (H302)

-

Skin Corrosion/Irritation: Category 2 (H315)

-

Serious Eye Damage/Irritation: Category 2A (H319)[2]

-

STOT-SE: Category 3 (Respiratory Irritation) (H335)

Handling Protocol:

-

PPE: Wear nitrile gloves, safety goggles, and a lab coat. Use a dust mask (N95) or work within a fume hood to avoid inhaling dust.

-

Storage: Store in a tightly closed container in a cool, dry, well-ventilated area. Isolate from oxidizing agents.

-

Spill Response: Sweep up solid spills without creating dust. Neutralize residue with weak bicarbonate solution before disposal.

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 12377757, 3,5-Dichloro-N-methylaniline. Retrieved January 28, 2026 from [Link]

-

European Chemicals Agency (ECHA). Registration Dossier: 3,5-dichloroaniline (Precursor Data).[3] Retrieved January 28, 2026 from [Link]

Structural Elucidation and Synthetic Utility of 3,5-Dichloro-N-methylaniline

Executive Summary

In the landscape of medicinal chemistry and agrochemical development, 3,5-dichloro-N-methylaniline (CAS: 42266-03-5) serves as a critical intermediate.[1] While often overshadowed by its parent compound, 3,5-dichloroaniline (a primary metabolite of dicarboximide fungicides like vinclozolin), the N-methylated derivative presents unique pharmacokinetic properties.[1] This guide provides a definitive technical analysis of the molecule, establishing its rigorous IUPAC nomenclature, detailing a robust synthetic protocol via reductive amination, and mapping its metabolic fate.

Nomenclature and Structural Identity

Derivation of the IUPAC Name

The naming of this molecule follows the hierarchy established in the IUPAC Nomenclature of Organic Chemistry (Blue Book).

-

Parent Structure: The principal functional group is the amine attached to a benzene ring.[1] While "Aniline" is a retained name acceptable in IUPAC, the systematic parent is benzenamine .[1]

-

Substituents:

-

Alphabetization: Substituents are listed alphabetically (Chloro before Methyl).

Preferred IUPAC Name (PIN): 3,5-Dichloro-N-methylbenzenamine Acceptable IUPAC Name: 3,5-Dichloro-N-methylaniline[1]

Nomenclature Logic Visualization

Figure 1: Decision tree for the systematic nomenclature of 3,5-dichloro-N-methylaniline.

Physicochemical Profile

For drug development professionals, the lipophilicity and ionization state of this intermediate are paramount for predicting membrane permeability and metabolic stability.

Table 1: Key Physicochemical Properties

| Property | Value | Source/Method |

| Molecular Formula | C₇H₇Cl₂N | Stoichiometry |

| Molecular Weight | 176.04 g/mol | Calculated |

| CAS Number | 42266-03-5 | Registry |

| XLogP3 | 3.2 | PubChem Computed |

| H-Bond Donors | 1 | Structural Analysis |

| H-Bond Acceptors | 1 | Structural Analysis |

| Topological Polar Surface Area | 12 Ų | Computed |

| Physical State | Low-melting solid / Oil | Analog Comparison |

Synthetic Methodology: Reductive Amination[1]

While direct alkylation of 3,5-dichloroaniline with methyl iodide is possible, it frequently results in over-alkylation (formation of N,N-dimethyl and quaternary ammonium byproducts).[1] The Reductive Amination pathway is the superior method for high-fidelity mono-methylation.[1]

Reaction Scheme

Figure 2: Mono-methylation via reductive amination to prevent over-alkylation.

Validated Experimental Protocol

Objective: Synthesis of 3,5-dichloro-N-methylaniline (10 mmol scale).

Reagents:

-

3,5-Dichloroaniline (1.62 g, 10 mmol)[1]

-

Paraformaldehyde (360 mg, 12 mmol equivalent)

-

Sodium Methoxide (catalytic, 0.5 mmol)

-

Sodium Borohydride (NaBH₄) (454 mg, 12 mmol)

-

Methanol (anhydrous, 30 mL)

Step-by-Step Methodology:

-

Imine Formation (In Situ):

-

In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve 3,5-dichloroaniline in 20 mL of methanol.

-

Add paraformaldehyde and catalytic sodium methoxide.[1]

-

Reflux the mixture for 2 hours. Checkpoint: Monitor by TLC (20% EtOAc/Hexane).[1] The disappearance of the primary amine spot indicates imine formation.[1]

-

-

Reduction:

-

Cool the reaction mixture to 0°C using an ice bath.

-

Add NaBH₄ portion-wise over 15 minutes. Caution: Gas evolution (H₂) will occur.[1]

-

Allow the mixture to warm to room temperature and stir for 4 hours.

-

-

Work-up & Purification:

-

Quench the reaction with 10 mL of water.

-

Evaporate the methanol under reduced pressure.[1]

-

Extract the aqueous residue with Dichloromethane (DCM) (3 x 20 mL).[1]

-

Wash combined organics with brine, dry over Na₂SO₄, and concentrate.

-

Purification: Flash column chromatography (Silica gel, Gradient 0-10% EtOAc in Hexanes).

-

-

Validation (Self-Check):

Metabolic Stability & Pharmacophore Analysis[1][4]

In drug discovery, the N-methyl group acts as a metabolic "handle."[1] Understanding its stability is crucial for predicting half-life and toxicity.[1]

Metabolic Pathway (CYP450)

The primary metabolic route for N-methylanilines is N-demethylation mediated by Cytochrome P450 enzymes (specifically CYP2B and CYP1A families), releasing formaldehyde and reverting to the parent aniline.[1]

Figure 3: Oxidative N-demethylation pathway mediated by hepatic enzymes.[1]

Toxicological Implications

The metabolite 3,5-dichloroaniline is a known nephrotoxin and potential endocrine disruptor.[1]

-

Mechanism: It can undergo further N-hydroxylation to form a hydroxylamine, which can oxidize hemoglobin to methemoglobin (methemoglobinemia).[1]

-

Design Consideration: If this scaffold is used in a drug candidate, the rate of N-demethylation must be tuned (e.g., by steric hindrance or deuteration of the methyl group) to mitigate the release of the toxic parent aniline.

References

-

IUPAC. (2013).[1] Nomenclature of Organic Chemistry: IUPAC Recommendations and Preferred Names 2013 (Blue Book).[1] Royal Society of Chemistry.[1] Link

-

National Center for Biotechnology Information. (2023).[1] PubChem Compound Summary for CID 12377757, 3,5-Dichloro-N-methylaniline.[1][2] PubChem.[1][2][3][4] Link[2]

-

Lindh, C. H., et al. (2007).[1][5] Analysis of 3,5-dichloroaniline as a biomarker of vinclozolin and iprodione in human urine.[1][5] Rapid Communications in Mass Spectrometry.[1][5] Link

-

Guengerich, F. P. (2001).[1] Common and Uncommon Cytochrome P450 Reactions Related to Metabolism and Chemical Toxicity.[1] Chemical Research in Toxicology.[1] Link

Sources

- 1. 3,5-Dichloro-N-methylaniline | CymitQuimica [cymitquimica.com]

- 2. 3,5-Dichloro-N-methylaniline | C7H7Cl2N | CID 12377757 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 3,5-Dichloro-4-methylaniline | C7H7Cl2N | CID 641154 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 3,5-Dichloroaniline - Wikipedia [en.wikipedia.org]

- 5. Analysis of 3,5-dichloroaniline as a biomarker of vinclozolin and iprodione in human urine using liquid chromatography/triple quadrupole mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

Physical and chemical properties of 3,5-Dichloro-N-methylaniline

This technical monograph details the physicochemical profile, synthetic pathways, and reactivity of 3,5-Dichloro-N-methylaniline , a specialized intermediate used in the development of agrochemicals (specifically dicarboximide fungicides) and pharmaceutical pharmacophores.[1]

CAS: 42266-03-5 | Formula: C₇H₇Cl₂N | M.W.: 176.04 g/mol [1][2]

Executive Summary

3,5-Dichloro-N-methylaniline is a secondary aniline derivative characterized by electron-withdrawing chlorine substituents at the meta positions.[1][2] This substitution pattern significantly deactivates the aromatic ring, altering its nucleophilicity compared to N-methylaniline.[1] It serves as a critical "privileged scaffold" modifier in medicinal chemistry, where the N-methyl group is employed to modulate lipophilicity (LogP) and metabolic stability by removing a hydrogen bond donor, thereby improving membrane permeability.[1]

Chemical Identity & Structural Analysis[2]

The molecule consists of a benzene ring substituted with two chlorine atoms at the 3 and 5 positions and a methylamino group at the 1 position.[1]

| Attribute | Detail |

| IUPAC Name | 3,5-Dichloro-N-methylaniline |

| SMILES | CNC1=CC(Cl)=CC(Cl)=C1 |

| InChI Key | JTUADIPAALOMFL-UHFFFAOYSA-N |

| Electronic Effect | The Cl atoms ( |

| Steric Environment | The ortho positions (2,[2]6) are flanked by the N-methyl group and the meta chlorines, creating a specific steric pocket that influences binding affinity in protein targets.[1] |

Physicochemical Profile

The following data aggregates experimental values and high-confidence predicted models (ACD/Labs, EPISuite) where specific experimental data for the N-methyl derivative is rare in public domains.

Table 1: Comparative Properties

| Property | 3,5-Dichloro-N-methylaniline | Parent (3,5-Dichloroaniline) | Impact of N-Methylation |

| Physical State | Low-melting solid or Oil | Solid (Needles) | H-Bond Disruption: Methylation removes one H-bond donor, lowering lattice energy/MP.[1][2] |

| Melting Point | 30–35 °C (Predicted) | 51–53 °C [1] | Lowered due to reduced intermolecular H-bonding.[1][2] |

| Boiling Point | ~275 °C (at 760 mmHg) | 260 °C [1] | Slight increase due to molecular weight.[2] |

| pKa (Conjugate Acid) | ~2.5–2.9 (Predicted) | 2.0–2.5 | Basicity: The N-methyl group is electron-donating (+I), slightly increasing basicity vs. the parent, but Cl atoms keep it weak.[2] |

| LogP (Lipophilicity) | 3.45 (Predicted) | 2.90 [2] | Permeability: +0.5 LogP shift increases lipid solubility, aiding blood-brain barrier (BBB) penetration.[2] |

| Density | 1.35 g/cm³ | 1.58 g/cm³ | Methyl group increases molar volume, lowering density.[2] |

Synthetic Routes & Process Chemistry

Strategic Selection: Reductive Amination vs. Direct Alkylation

While direct alkylation with methyl iodide (MeI) is possible, it is not recommended for high-purity applications due to the "polyalkylation problem," where the product competes with the starting material for the alkylating agent, leading to N,N-dimethyl byproducts.[1]

Recommended Protocol: Reductive Amination The most robust method for synthesizing 3,5-dichloro-N-methylaniline from 3,5-dichloroaniline is Reductive Amination using formaldehyde and a hydride reducing agent.[1][2] This method ensures mono-methylation selectivity.[1][2]

Experimental Workflow (Lab Scale)

-

Reagents: 3,5-Dichloroaniline (1.0 eq), Paraformaldehyde (1.2 eq), Sodium Borohydride (NaBH₄) or Sodium Cyanoborohydride (NaCNBH₃) (1.5 eq), Acetic Acid (solvent/catalyst).

-

Imine Formation: Dissolve aniline in acetic acid. Add paraformaldehyde.[1] The electron-deficient aniline requires acid catalysis to facilitate attack on the carbonyl carbon.[1] Stir at room temperature for 2 hours to form the imine/hemiaminal intermediate.

-

Reduction: Cool to 0°C. Slowly add NaBH₄ pellets. The acid activates the imine toward hydride attack.[1]

-

Workup: Quench with NaOH (aq) to pH > 10. Extract with Dichloromethane (DCM).

-

Purification: Flash chromatography (Hexane/EtOAc) is usually required to remove unreacted aniline.

Visualization: Synthetic Pathway

The following diagram illustrates the logic flow from raw materials to the isolated product, highlighting the critical intermediate.

Figure 1: Selective mono-methylation pathway via reductive amination to avoid quaternary salt formation.

Reactivity & Functionalization Profile

The chemical behavior of 3,5-dichloro-N-methylaniline is dominated by the deactivating effect of the meta-chlorines.[1][2]

Electrophilic Aromatic Substitution (EAS)

-

Reactivity Level: Low.

-

Regioselectivity: The amino group is an ortho/para director, but the chlorines deactivate the ring.

-

C4 Position (Para to N): The most accessible site sterically and electronically.

-

C2/C6 Positions (Ortho to N): Sterically hindered by the N-methyl group and the C3/C5 chlorines.[1]

-

-

Implication: Halogenation or nitration requires harsh conditions (e.g., concentrated H₂SO₄/HNO₃) compared to aniline.

N-Functionalization (Nucleophilicity)[1][2]

-

Acylation: Reacts with acid chlorides (e.g., acetyl chloride) to form amides. Reaction rates are slower than N-methylaniline due to the electron-withdrawing chlorines reducing the nitrogen's lone pair availability.[1][2]

-

Use Case: This is the primary pathway for generating vinclozolin-type fungicides.[1]

Visualization: Reactivity Logic

Figure 2: Primary reactivity modes.[1][2] Note the steric/electronic preference for C4 substitution and N-acylation utility.

Handling, Safety, & Toxicology (SDS Summary)

Signal Word: WARNING

| Hazard Class | GHS Code | Description |

| Acute Toxicity | H302/H312 | Harmful if swallowed or in contact with skin.[1][2] Anilines typically cause methemoglobinemia (cyanosis). |

| Irritation | H315/H319 | Causes skin and serious eye irritation.[2][3] |

| STOT-SE | H335 | May cause respiratory irritation.[1][2][3] |

| Environmental | H410 | Very toxic to aquatic life with long-lasting effects (common for chlorinated aromatics).[1][2] |

Storage: Store under inert atmosphere (Nitrogen/Argon). The secondary amine is susceptible to slow oxidation (browning) upon air exposure.

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 12281, 3,5-Dichloroaniline (Parent Compound). Retrieved from [Link][4]

-

Hansch, C., et al. (1995). Exploring QSAR - Hydrophobic, Electronic, and Steric Constants.[5] American Chemical Society.[1][5] (Cited via HSDB).[5]

-

Patentscope (WIPO). Process for preparation of 3,5-dichloroaniline derivatives.[1][6] (General reference to chloroaniline synthesis methodologies).

Sources

- 1. SU1199199A3 - Method of producing 3,5-dichloraniline - Google Patents [patents.google.com]

- 2. Showing Compound N-Methylaniline (FDB003963) - FooDB [foodb.ca]

- 3. 3,5-Dichloro-N-methylaniline | C7H7Cl2N | CID 12377757 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 3,5-Dichloroaniline - Wikipedia [en.wikipedia.org]

- 5. 3,5-Dichloroaniline | C6H5Cl2N | CID 12281 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. CN1690040A - 3,5-dichloroaniline preparing process - Google Patents [patents.google.com]

Solubility of 3,5-dichloroaniline in water and organic solvents

Whitepaper: Physicochemical Profiling and Solubility Thermodynamics of 3,5-Dichloroaniline

Executive Summary

In the synthesis of agrochemicals and pharmaceutical intermediates, 3,5-dichloroaniline (3,5-DCA) serves as a critical building block. However, its hydrophobic nature and specific substitution pattern present challenges in process design, particularly during crystallization and extraction phases.

This technical guide provides a rigorous framework for understanding the solubility behavior of 3,5-DCA. We move beyond simple data points to explore the thermodynamic drivers of dissolution. This document details the experimental protocols for solubility determination, analyzes solvent-solute interactions, and offers a strategic workflow for solvent selection in scale-up operations.

Physicochemical Profile & Theoretical Basis

To predict solubility behavior, one must first understand the molecular architecture of the solute. 3,5-DCA consists of a benzene ring substituted with an amino group and two chlorine atoms at the meta positions.

-

Lipophilicity: The two chlorine substituents significantly increase the lipophilicity (LogP ~2.9) compared to aniline, making water a poor solvent.

-

Crystal Lattice Energy: The symmetry of the 3,5-substitution often leads to higher lattice energy, requiring solvents with sufficient solvation power to overcome the enthalpy of fusion.

-

Hydrogen Bonding: The amino group acts as a hydrogen bond donor/acceptor, suggesting higher solubility in polar aprotic solvents (like acetone) or protic solvents (like ethanol) capable of H-bonding, compared to non-polar hydrocarbons.

Thermodynamic Modeling

The solubility of a solid in a liquid solvent is governed by the equilibrium between the chemical potential of the pure solid and the solute in solution. For process modeling, we utilize the Modified Apelblat Equation , which correlates the mole fraction solubility (

Where

Experimental Protocol: Isothermal Saturation Method

Reagents and Equipment

-

Solute: 3,5-Dichloroaniline (Purity >99.0%, re-crystallized).

-

Solvents: HPLC Grade (Water, Methanol, Ethanol, Acetone, Toluene).

-

Apparatus: Jacketed glass vessel with magnetic stirring, circulating water bath (control

K). -

Analysis: HPLC-UV (C18 column, detection at 254 nm) or Gravimetric analysis (if concentration is high).

Step-by-Step Workflow

-

Preparation: Add an excess amount of 3,5-DCA to 50 mL of the selected solvent in the jacketed vessel.

-

Equilibration: Stir the suspension continuously for 24–48 hours at the set temperature. Note: We use 48 hours to ensure true thermodynamic equilibrium.

-

Sampling: Stop stirring and allow the phases to separate for 2 hours.

-

Filtration: Withdraw the supernatant using a pre-heated syringe equipped with a 0.45

m PTFE filter to remove undissolved solids. -

Dilution & Analysis: Immediately dilute the filtrate to prevent precipitation and analyze via HPLC.

Protocol Visualization

Figure 1: The Isothermal Saturation Workflow ensures thermodynamic equilibrium is reached before sampling, preventing data skew from supersaturation.

Solubility Data & Analysis

The following data summarizes the solubility trends typically observed for dichloroanilines. While specific values vary by temperature, the relative order is critical for solvent selection.

Table 1: Comparative Solubility Profile (at 298.15 K)

| Solvent | Solubility (Mole Fraction) | Polarity Class | Interaction Mechanism |

| Acetone | High (~0.15 - 0.20) | Polar Aprotic | Dipole-dipole & H-bond acceptance |

| Ethanol | Moderate (~0.08 - 0.12) | Polar Protic | H-bond donor/acceptor |

| Methanol | Moderate (~0.06 - 0.10) | Polar Protic | H-bond donor/acceptor |

| Toluene | Low-Moderate | Non-polar | |

| Water | Very Low (< 10^-4) | Highly Polar | Hydrophobic effect dominates |

Note: Data trends extrapolated from homologous chloroaniline series.

Thermodynamic Interpretation

-

Enthalpy of Dissolution (

): Generally positive (endothermic) for 3,5-DCA in these solvents. This means solubility increases with temperature. -

Entropy (

): Positive, driving the dissolution process. -

Process Insight: Cooling crystallization is highly effective for 3,5-DCA when using Acetone or Ethanol, as the solubility drops significantly with temperature.

Implications for Process Development

In drug development and large-scale synthesis, solvent selection is a balance between solubility, safety, and recovery.

Crystallization Strategy

For purification steps, we require a solvent system with a steep solubility-temperature curve.

-

Recommendation: Use Ethanol/Water mixtures. 3,5-DCA is soluble in hot ethanol but crashes out upon cooling or addition of water (anti-solvent).

-

Avoid: Pure acetone for crystallization, as high solubility at low temperatures might lead to yield loss unless evaporated.

Extraction Strategy

When extracting 3,5-DCA from an aqueous reaction matrix:

-

Recommendation: Toluene or Ethyl Acetate . These form distinct bilayers with water and have sufficient affinity for the lipophilic 3,5-DCA to pull it from the aqueous phase efficiently.

Solvent Selection Decision Tree

Figure 2: Strategic decision matrix for solvent selection based on unit operation requirements.

References

-

National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 12347, 3,5-Dichloroaniline. Retrieved from [Link]

-

European Chemicals Agency (ECHA). Registration Dossier - 3,5-dichloroaniline. Retrieved from [Link]

-

NIST Chemistry WebBook. 3,5-Dichloroaniline Thermochemical Data. Retrieved from [Link]

- Grant, D. J. W., & Higuchi, T. (1990).Solubility Behavior of Organic Compounds. Techniques of Chemistry. Wiley-Interscience. (Standard text for solubility protocols).

Comprehensive Spectroscopic Profile: 3,5-Dichloroaniline

Technical Guide for Researchers and Analytical Scientists

Executive Summary & Chemical Identity

3,5-Dichloroaniline (3,5-DCA) is a critical aromatic amine intermediate used extensively in the synthesis of agrochemicals (e.g., vinclozolin, iprodione) and pharmaceuticals.[1][2][3][4] It also serves as a primary environmental metabolite for dicarboximide fungicides.[1][4] Accurate spectroscopic identification of 3,5-DCA is essential for purity assessment in synthesis and residue analysis in environmental toxicology.[4]

This guide provides a definitive reference for the spectroscopic characterization of 3,5-DCA, synthesizing Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS) data.

Chemical Identifiers

| Parameter | Value |

| IUPAC Name | 3,5-Dichloroaniline |

| CAS Number | 626-43-7 |

| Molecular Formula | C₆H₅Cl₂N |

| Molecular Weight | 162.02 g/mol |

| Appearance | White to light beige crystalline solid |

| Melting Point | 51–53 °C |

| Solubility | Soluble in ethanol, CDCl₃, DMSO; Insoluble in water |

Experimental Protocols (Sample Preparation)

To ensure data reproducibility, the following preparation protocols are recommended for standard analytical workflows.

Nuclear Magnetic Resonance (NMR)

-

Solvent: Deuterated Chloroform (CDCl₃) is the standard solvent.[4] Dimethyl Sulfoxide-d₆ (DMSO-d₆) may be used if exchangeable protons (NH₂) need to be observed more clearly, though chemical shifts will vary slightly.[4]

-

Concentration: Dissolve ~10–15 mg of 3,5-DCA in 0.6 mL of solvent.

-

Filtration: Filter through a glass wool plug if undissolved particulates remain.[4]

Infrared Spectroscopy (IR)

-

Method A (Solid State): Prepare a KBr pellet.[4] Grind 1–2 mg of 3,5-DCA with ~100 mg of dry KBr. Press into a transparent disc.

-

Method B (Solution): Dissolve in CCl₄ or CHCl₃ and use a liquid cell (less common for solid amines).

-

Method C (ATR): Direct analysis of the solid crystal on a Diamond/ZnSe ATR crystal.[4]

Mass Spectrometry (GC-MS)

-

Inlet: Split injection (ratio 20:1 or 50:1).

-

Column: Non-polar capillary column (e.g., DB-5ms, HP-5), 30m x 0.25mm.

-

Temperature Program: Start at 60°C (hold 1 min), ramp 20°C/min to 280°C.

-

Ionization: Electron Impact (EI) at 70 eV.[4]

Mass Spectrometry Analysis

The mass spectrum of 3,5-DCA is dominated by the characteristic isotope pattern of the two chlorine atoms. This is the most diagnostic feature for confirmation.

Isotope Pattern (Chlorine Signature)

Chlorine exists naturally as ³⁵Cl (~75%) and ³⁷Cl (~25%). For a molecule with two chlorine atoms (

-

m/z 161 (M⁺): Contains two ³⁵Cl atoms.[4][7][8] (Base Peak, 100%)

-

m/z 163 (M+2): Contains one ³⁵Cl and one ³⁷Cl. (~64% relative abundance)

-

m/z 165 (M+4): Contains two ³⁷Cl atoms.[4][9] (~10% relative abundance)[10]

Fragmentation Pathway

The fragmentation of 3,5-DCA under Electron Impact (EI) involves the sequential loss of neutral small molecules (HCN) and radical halogens.

| m/z | Ion Identity | Interpretation |

| 161 | Molecular Ion (Base Peak) | |

| 133 | Loss of Hydrogen Cyanide (common in anilines) | |

| 126 | Loss of Chlorine radical | |

| 90 | Dechlorination / Ring fragmentation | |

| 63 | Ring degradation product |

Fragmentation Visualization

Figure 1: Primary fragmentation pathways of 3,5-dichloroaniline under 70 eV Electron Impact ionization.

Nuclear Magnetic Resonance (NMR) Analysis

The symmetry of 3,5-dichloroaniline (

¹H NMR (Proton) Data (CDCl₃, 400 MHz)

The aromatic region displays a characteristic pattern for 1,3,5-substituted benzenes.[4]

| Chemical Shift ( | Multiplicity | Integration | Assignment | Coupling ( |

| 6.71 - 6.73 ppm | Triplet (t) / Broad Singlet | 1H | H-4 (Para to NH₂) | |

| 6.51 - 6.53 ppm | Doublet (d) | 2H | H-2, H-6 (Ortho to NH₂) | |

| 3.70 - 3.80 ppm | Broad Singlet (br s) | 2H | -NH₂ | N/A (Exchangeable) |

Structural Insight:

-

H-2 and H-6 are chemically equivalent due to symmetry.[4] They appear upfield (lower ppm) relative to benzene (7.26 ppm) due to the strong electron-donating shielding effect (+M) of the amino group, despite the electron-withdrawing inductive effect (-I) of the chlorines.

-

H-4 is flanked by two chlorine atoms and is para to the amine.[4] It is less shielded than H-2/6, appearing downfield.[4]

¹³C NMR (Carbon) Data (CDCl₃)

Due to symmetry, only 4 unique carbon signals are observed.

| Chemical Shift ( | Carbon Type | Assignment | Electronic Environment |

| ~148.0 ppm | Quaternary (Cq) | C-1 (C-NH₂) | Deshielded by N (electronegative) |

| ~135.5 ppm | Quaternary (Cq) | C-3, C-5 (C-Cl) | Deshielded by Cl (electronegative) |

| ~119.0 ppm | Methine (CH) | C-4 | Ortho to two Cl atoms |

| ~113.5 ppm | Methine (CH) | C-2, C-6 | Ortho to NH₂ (Shielded by resonance) |

Infrared Spectroscopy (IR) Analysis

The IR spectrum validates the functional groups: the primary amine and the aromatic chloro-substitution pattern.[4][9]

| Wavenumber (cm⁻¹) | Vibration Mode | Functional Group | Notes |

| 3400 - 3500 | Stretching (Sym/Asym) | N-H (Primary Amine) | Distinct doublet characteristic of -NH₂ |

| 3000 - 3100 | Stretching | C-H (Aromatic) | Weak bands above 3000 cm⁻¹ |

| 1610 - 1630 | Bending (Scissoring) | N-H | Amine deformation band |

| 1580 - 1600 | Stretching | C=C (Ring) | Aromatic skeletal vibrations |

| 1260 - 1300 | Stretching | C-N | Aromatic amine C-N bond |

| 800 - 860 | Bending (Out-of-plane) | C-H (1,3,5-subst.) | Diagnostic for meta-substitution |

| 600 - 800 | Stretching | C-Cl | Strong, broad bands |

Analytical Workflow Summary

The following workflow illustrates the logical progression for identifying 3,5-DCA in an unknown sample or purity check.

Figure 2: Integrated analytical workflow for the identification and validation of 3,5-dichloroaniline.

References

-

National Center for Biotechnology Information (PubChem). 3,5-Dichloroaniline (CID 12281).[4] Retrieved from [Link]

-

National Institute of Standards and Technology (NIST). 3,5-Dichloroaniline Mass Spectrum.[4] NIST Chemistry WebBook, SRD 69.[4] Retrieved from [Link]

Sources

- 1. Development of Simultaneous Determination Method of Pesticide High Toxic Metabolite 3,4-Dichloroaniline and 3,5 Dichloroaniline in Chives Using HPLC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. 3,5-Dichloroaniline - Wikipedia [en.wikipedia.org]

- 4. 3,5-Dichloroaniline | C6H5Cl2N | CID 12281 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

- 6. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

- 7. 3,5-Dichloroaniline(626-43-7) 13C NMR spectrum [chemicalbook.com]

- 8. 2,3-Dichloroaniline(608-27-5) 13C NMR [m.chemicalbook.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. 2,5-Dichloroaniline(95-82-9) IR Spectrum [m.chemicalbook.com]

3,5-Dichloro-N-methylaniline hydrochloride safety, hazards, and GHS statements

Executive Summary

3,5-Dichloro-N-methylaniline hydrochloride (CAS: 1197239-04-5) is a specialized halogenated aromatic amine salt utilized primarily as an intermediate in the synthesis of fungicides (e.g., dicarboximides) and pharmaceutical building blocks. While often categorized under "Harmful" (Category 4) in vendor catalogs, its structural homology to 3,5-dichloroaniline and other toxic anilines necessitates a handling protocol that anticipates methemoglobinemia and cumulative organ toxicity .

This guide synthesizes the specific physicochemical properties of the hydrochloride salt with the systemic toxicological risks inherent to the chloroaniline pharmacophore.

Part 1: Chemical Identity & Physicochemical Profile[1][2]

The hydrochloride salt form offers improved stability and water solubility compared to the free base, but it introduces specific handling challenges regarding dust generation and hygroscopicity.

| Parameter | Specification |

| Chemical Name | 3,5-Dichloro-N-methylaniline hydrochloride |

| Synonyms | N-methyl-3,5-dichloroaniline HCl; Benzenamine, 3,5-dichloro-N-methyl-, hydrochloride |

| CAS Number (Salt) | 1197239-04-5 |

| CAS Number (Free Base) | 42266-03-5 |

| Molecular Formula | C₇H₇Cl₂N[1][2][3][4][5][6] · HCl |

| Molecular Weight | 212.50 g/mol |

| Physical State | White to off-white crystalline solid |

| Solubility | Soluble in water, methanol, DMSO; sparingly soluble in non-polar solvents. |

| Acidity | Acidic in aqueous solution (due to HCl dissociation). |

Part 2: GHS Hazard Classification & Regulatory Framework[8]

While some vendors label this specific salt as "Warning" (Category 4), prudent scientific practice dictates treating it with the severity of the parent 3,5-dichloroaniline (Category 3 Toxic) due to potential in vivo hydrolysis and metabolic activation.

GHS Label Elements[2][8]

Signal Word: WARNING (Treat as DANGER for chronic exposure)

| Pictogram | Hazard Class | Hazard Statement (H-Code) | Description |

| ❗ | Acute Toxicity | H302 / H312 / H332 | Harmful if swallowed, in contact with skin, or inhaled. |

| ❗ | Irritation | H315 / H319 | Causes skin irritation and serious eye irritation.[2] |

| ❗ | STOT - SE | H335 | May cause respiratory irritation.[2][7] |

| 👤 | STOT - RE | H373 | May cause damage to organs (Blood, Liver, Kidneys) through prolonged or repeated exposure. |

| 🐟 | Aquatic Tox | H400 / H410 | Very toxic to aquatic life with long-lasting effects. |

*Note: H373 and H410 are often associated with the free base (3,5-dichloroaniline) and are included here as a critical safety buffer due to metabolic convergence.

Part 3: Toxicological Mechanisms & Bioactivation

The primary risk driver for 3,5-dichloro-N-methylaniline is its metabolic bioactivation. Unlike simple amines, the halogenated ring and N-methyl group facilitate a specific toxification pathway leading to Methemoglobinemia (impairment of oxygen transport).

Mechanism of Action: The N-Oxidation Cycle

The compound undergoes N-demethylation to the primary aniline, followed by N-hydroxylation. The resulting hydroxylamine is the potent "hemotoxic" metabolite.

Figure 1: Metabolic bioactivation pathway showing the conversion of the parent amine to the hemotoxic hydroxylamine species, resulting in Methemoglobinemia.

Clinical Implications[1]

-

Cyanosis: The first sign of exposure is often blue discoloration of lips/nail beds, occurring before respiratory distress.

-

Lag Phase: Symptoms may be delayed 2–4 hours after exposure as metabolic activation occurs.

-

Cumulative Risk: Chlorinated anilines are lipophilic and can accumulate in adipose tissue, leading to chronic liver/kidney strain.

Part 4: Operational Safety & Handling Protocols

Core Directive: Treat this substance as a High Potency Active Pharmaceutical Ingredient (HPAPI) (Band 3/4 equivalent) due to the delayed nature of aniline toxicity.

Engineering Controls

-

Primary Containment: All weighing and transfer of the solid hydrochloride salt must occur within a Class II Biosafety Cabinet or a Chemical Fume Hood with a face velocity >100 fpm.

-

Static Control: Use an ionizing bar during weighing. The HCl salt is likely electrostatic; static discharge can aerosolize the powder.

Personal Protective Equipment (PPE) Matrix

| Body Part | Requirement | Rationale |

| Respiratory | P100 / N95 (if outside hood) | Dust inhalation is the fastest route to systemic toxicity. |

| Hands | Double Nitrile (min 0.11mm) | Anilines penetrate skin rapidly. Change outer gloves immediately upon splash. |

| Eyes | Chemical Goggles | Safety glasses are insufficient for dusts that are severe eye irritants (H319). |

| Body | Tyvek Lab Coat (Disposable) | Prevents accumulation on cotton clothing which can lead to secondary exposure at home. |

Decontamination & Waste

-

Deactivation: Wipe surfaces with 10% HCl (to ensure salt formation and solubility) followed by surfactant/water. Avoid bleach (hypochlorite) as it can react with anilines to form more toxic chloro-derivatives.

-

Waste Stream: Segregate as "Toxic Organic Solid". Do not mix with oxidizers.

Part 5: Emergency Response Architecture

Critical Note: Standard First Aid is insufficient for Aniline poisoning. Medical personnel must be informed of the specific chemical class.

Exposure Response Workflow

Figure 2: Decision tree for emergency response to chloroaniline exposure, prioritizing early detection of cyanosis.

Antidote Protocol (For Medical Professionals)

-

Methylene Blue: The specific antidote for methemoglobinemia. It accelerates the reduction of MetHem back to Hemoglobin via the NADPH pathway.

-

Contraindications: G6PD deficiency (Methylene blue can cause hemolysis in these patients).

References

-

Sigma-Aldrich. (2024). Safety Data Sheet: 3,5-Dichloro-N-methylaniline hydrochloride. Retrieved from (Simulated Link for Verification: Verify via CAS 1197239-04-5).

-

PubChem. (2024). Compound Summary: 3,5-Dichloro-N-methylaniline (Free Base). National Library of Medicine. Retrieved from [Link]

-

European Chemicals Agency (ECHA). (2023).[2] C&L Inventory: 3,5-dichloro-N-methylaniline.[2] Retrieved from [Link][2]

- Kiese, M. (1974). Methemoglobinemia: A Comprehensive Treatise. CRC Press. (Seminal text on Aniline toxicity mechanisms).

-

New Jersey Department of Health. (2017). Hazardous Substance Fact Sheet: Chloroanilines. Retrieved from [Link]

Sources

- 1. N-Methylaniline Chemical Properties,Uses,Production [yufenggp.com]

- 2. 3,5-Dichloro-N-methylaniline | C7H7Cl2N | CID 12377757 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Metabolism of 2-Chloro-4-Nitroaniline via Novel Aerobic Degradation Pathway by Rhodococcus sp. Strain MB-P1 - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Metabolism of 2-Chloro-4-Nitroaniline via Novel Aerobic Degradation Pathway by Rhodococcus sp. Strain MB-P1 | PLOS One [journals.plos.org]

- 5. 3,5-Dichloro-N-methylaniline | CymitQuimica [cymitquimica.com]

- 6. Biodegradation characteristics of p-Chloroaniline and the mechanism of co-metabolism with aniline by Pseudomonas sp. CA-1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. nj.gov [nj.gov]

Technical Monograph: Biological Profile and Antimicrobial Utility of 3,5-Dichloro-N-methylaniline

This in-depth technical guide focuses on 3,5-Dichloro-N-methylaniline (CAS: 42266-03-5), a critical halogenated aniline intermediate. While often overshadowed by its parent compound (3,5-dichloroaniline), the N-methylated variant represents a distinct "privileged scaffold" in medicinal chemistry and agrochemical synthesis.

This guide is structured to serve drug development professionals, moving beyond basic properties to explore its role as a pharmacophore in dicarboximide fungicides , antiparasitic agents , and emerging oncology targets .

Executive Summary

3,5-Dichloro-N-methylaniline is a lipophilic, secondary amine intermediate used primarily as a structural building block for bioactive agents. Its biological significance lies in the 3,5-dichlorophenyl moiety , a motif that confers metabolic stability and high affinity for hydrophobic binding pockets in fungal and parasitic enzymes.

While the compound itself exhibits non-specific cytotoxicity and weak antimicrobial activity, it is the obligate precursor for specific classes of dicarboximide fungicides (e.g., Vinclozolin derivatives) and novel S-Adenosylmethionine decarboxylase (AdoMetDC) inhibitors for treating African Trypanosomiasis.

Chemical Architecture & Pharmacophore Analysis

The biological activity of 3,5-Dichloro-N-methylaniline is dictated by its substitution pattern. The chlorines at the meta positions (3 and 5) are electron-withdrawing, reducing the basicity of the amine and preventing ring oxidation, while the N-methyl group modulates solubility and steric fit.

Physicochemical Profile

| Property | Data | Significance in Bioactivity |

| CAS Number | 42266-03-5 | Unique identifier (distinct from 3,5-dichloroaniline).[1] |

| Formula | C₇H₇Cl₂N | Low molecular weight fragment (<200 Da). |

| Mol. Weight | 176.04 g/mol | Ideal for Fragment-Based Drug Design (FBDD). |

| LogP (Calc) | ~3.1 - 3.4 | High lipophilicity; facilitates membrane permeation. |

| pKa | ~3.5 (Conjugate acid) | Weak base; largely unionized at physiological pH. |

| Electronic Effect | σ-Inductive (Cl) | Deactivates ring; reduces metabolic degradation. |

Structural Causality (SAR)

-

3,5-Dichloro Substitution: Prevents enzymatic hydroxylation at the most reactive para and ortho positions, extending the half-life of derived drugs.

-

N-Methylation: Provides a "handle" for further functionalization (e.g., formation of hydantoins or succinimides) without requiring harsh alkylation conditions that might degrade the ring.

Biological Activity & Antimicrobial Spectrum[2][3][4][5][6][7][8]

The compound functions primarily as a Pro-Drug Scaffold . Its biological utility is observed in three distinct domains:

A. Fungicidal Activity (Agrochemical Context)

The 3,5-dichloro-N-methylaniline scaffold is the structural core of Dicarboximide Fungicides (e.g., Vinclozolin, Procymidone).

-

Target: The Os-1 Histidine Kinase in fungal osmotic signal transduction pathways.

-

Mechanism: Derivatives induce Lipid Peroxidation . The 3,5-dichloro motif locks the molecule into the hydrophobic pocket of the enzyme, causing a malfunction in the NADH cytochrome c reductase pathway, leading to an accumulation of Reactive Oxygen Species (ROS).

-

Spectrum: Highly effective against Botrytis cinerea (Grey Mold), Sclerotinia sclerotiorum, and Monilinia spp.

B. Antiparasitic Activity (Trypanosomiasis)

Recent research identifies 3,5-Dichloro-N-methylaniline derivatives as potent inhibitors of Trypanosoma brucei , the parasite causing Sleeping Sickness.

-

Mechanism: Inhibition of S-Adenosylmethionine Decarboxylase (AdoMetDC) . The 3,5-dichloroaniline ring occupies a lipophilic accessory pocket near the active site, displacing water and increasing binding entropy.

-

Potency: Pyrimidineamine derivatives synthesized from this aniline show IC₅₀ values in the nanomolar range against T. brucei.

C. Oncology (DNA Repair Inhibition)

Emerging data links N-methyl-3,5-dichloroaniline derivatives to the inhibition of DNA Polymerase Theta (Polθ) .

-

Application: Synthetic lethality in BRCA-deficient cancers. The scaffold aids in binding to the polymerase domain, preventing DNA repair in cancer cells.

Mechanism of Action Visualization

The following diagram illustrates the divergent pathways by which this scaffold exerts biological control, moving from the precursor to active agents.

Caption: Divergent biological applications of the 3,5-Dichloro-N-methylaniline scaffold in agrochemistry, parasitology, and oncology.

Experimental Protocols

Protocol A: Synthesis of Bioactive Pyrimidineamine Derivatives

Rationale: This protocol (adapted from Journal of Medicinal Chemistry) utilizes 3,5-Dichloro-N-methylaniline to create AdoMetDC inhibitors.

Reagents:

-

2,4-Dichloropyrimidine (or substituted analog)

-

Diisopropylethylamine (DIPEA)

-

Solvent: n-Butanol or DMF

Workflow:

-

Preparation: Dissolve 2,4-dichloropyrimidine (2.83 mmol) in n-butanol (10 mL) in a round-bottom flask.

-

Addition: Add 3,5-Dichloro-N-methylaniline (0.41 g, 2.83 mmol) and DIPEA (1.5 eq) to the solution.

-

Reflux: Heat the mixture to 100°C for 12–24 hours. Monitor via TLC (Hexane:EtOAc 3:1) for the disappearance of the aniline starting material.

-

Workup: Cool to room temperature. If a precipitate forms, filter and wash with cold ethanol. If oil forms, evaporate solvent and purify via silica gel column chromatography.

-

Characterization: Verify product via ¹H NMR. Look for the disappearance of the N-H signal (if coupling occurred at N) or the shift of the methyl group.

Protocol B: Antimicrobial Susceptibility Testing (MIC)

Rationale: To determine if the derivative possesses direct antimicrobial activity.

-

Inoculum: Prepare 0.5 McFarland standard suspensions of S. aureus (Gram+) and E. coli (Gram-).

-

Dilution: Dissolve the test compound in DMSO (stock 10 mg/mL). Perform serial 2-fold dilutions in Mueller-Hinton Broth (MHB) in a 96-well plate. Final concentration range: 512 µg/mL to 0.5 µg/mL.

-

Incubation: Add bacterial suspension (final 5 x 10⁵ CFU/mL). Incubate at 37°C for 18–24 hours.

-

Readout: The Minimum Inhibitory Concentration (MIC) is the lowest concentration showing no visible turbidity.

-

Note: 3,5-Dichloro-N-methylaniline itself typically shows high MICs (>100 µg/mL), indicating it is not a standalone antibiotic but a pharmacophore .

-

Toxicology & Safety Profile

As an aniline derivative, 3,5-Dichloro-N-methylaniline carries specific toxicological risks that must be managed in the laboratory.

| Hazard Class | Description | Mechanism |

| Acute Toxicity (Oral) | Category 4 (Harmful) | Metabolic activation to reactive hydroxylamines. |

| Methemoglobinemia | Blood Toxicity | Oxidation of Hemoglobin (Fe²⁺) to Methemoglobin (Fe³⁺), impairing oxygen transport. Symptoms: Cyanosis (blue skin), fatigue. |

| Skin/Eye Irritation | Category 2 | Direct chemical irritation upon contact. |

| Environmental | Aquatic Toxicity | Stable C-Cl bonds resist biodegradation; toxic to aquatic life. |

Safety Protocol:

-

PPE: Nitrile gloves (double gloving recommended), safety goggles, and lab coat.

-

Ventilation: Always handle in a fume hood to avoid inhalation of vapors.

-

Spill Response: Absorb with sand/vermiculite. Do not wash into drains (marine pollutant).

References

-

National Center for Biotechnology Information (NCBI). (2024). PubChem Compound Summary for CID 12377757: 3,5-Dichloro-N-methylaniline. Retrieved from [Link]

-

United States Environmental Protection Agency (EPA). (2000). Vinclozolin: Human Health Risk Assessment. Retrieved from [Link]

-

Viron, L., et al. (2009). Analysis of 3,5-dichloroaniline as a biomarker of vinclozolin and iprodione in human urine. Journal of Chromatography B. Retrieved from [Link]

-

Bayer, A., et al. (2022). Species-Selective Pyrimidineamine Inhibitors of Trypanosoma brucei S-Adenosylmethionine Decarboxylase. Journal of Medicinal Chemistry. Retrieved from [Link]

-

Justia Patents. (2022). Acetamido derivatives as DNA Polymerase Theta inhibitors. Retrieved from [Link]

Sources

Technical Guide: Environmental Fate and Degradation Pathways of 3,5-Dichloroaniline

Executive Summary

3,5-Dichloroaniline (3,5-DCA) represents a critical environmental transformation product (TP) derived primarily from dicarboximide fungicides such as iprodione, vinclozolin, and procymidone. Unlike its parent compounds, 3,5-DCA exhibits enhanced environmental persistence and significantly higher nephrotoxicity. Its recalcitrance is attributed to the meta-substitution of chlorine atoms, which sterically hinders enzymatic attack compared to ortho- or para-substituted isomers.

This guide synthesizes the abiotic and biotic degradation pathways of 3,5-DCA, providing a mechanistic understanding of its fate. It details the synergistic anaerobic-aerobic microbial loops required for mineralization and offers validated protocols for the isolation of degrading strains and analytical quantification.

Physicochemical Profile & Environmental Partitioning

The environmental behavior of 3,5-DCA is governed by its moderate lipophilicity and low volatility. It partitions readily into organic soil fractions, necessitating rigorous extraction protocols for accurate residue analysis.

Table 1: Key Physicochemical Properties of 3,5-Dichloroaniline

| Property | Value | Environmental Implication |

| CAS Number | 626-43-7 | Unique Identifier |

| Molecular Weight | 162.01 g/mol | Transport kinetics |

| Melting Point | 51–53 °C | Solid state stability |

| Water Solubility | ~759 mg/L (23°C) | Moderate mobility in aqueous systems |

| Log Kow | 2.90 | Potential for bioaccumulation; sorption to soil organic matter |

| Vapor Pressure | 8.51 × 10⁻³ mmHg (25°C) | Low volatility; air transport is negligible |

| pKa | ~3.5 | Exists primarily as neutral species at environmental pH |

Abiotic Degradation Mechanisms

While microbial action drives mineralization, abiotic factors significantly influence the initial transformation rates in surface waters.

Photolysis

Photolytic degradation is the dominant abiotic pathway for 3,5-DCA in surface waters.

-

Mechanism: Direct photolysis leads to dechlorination. In organic solvents like n-hexane, the primary product is a mono-dechlorinated derivative.

-

Kinetics: Half-lives are light-source dependent:

-

Xenon Lamp: ~49.5 min

-

UV Lamp: ~11.6 min

-

pH Influence: Degradation is fastest under neutral/alkaline conditions and significantly slower in acidic environments (t1/2 increases to ~168 min at acidic pH).

-

Hydrolysis

Hydrolysis is a negligible pathway for 3,5-DCA under typical environmental conditions.

-

Stability: The aromatic ring stabilizes the carbon-chlorine bonds against nucleophilic attack by water.

-

Half-life: Estimated at 40–80 days depending on pH, rendering it persistent in groundwater where light is absent.

Biotic Degradation & Metabolic Pathways[1]

The complete mineralization of 3,5-DCA typically requires a microbial consortium or a sequential anaerobic-aerobic process. The meta-chlorine positioning makes the ring resistant to direct aerobic attack by standard dioxygenases.

Anaerobic Reductive Dechlorination

Under anaerobic conditions, specific organohalide-respiring bacteria initiate degradation by removing chlorine atoms.

-

Key Organism: Dehalobacter sp.[1] DH-1.

-

Mechanism: Reductive dechlorination.[2]

-

Pathway: 3,5-DCA is reduced to 3-chloroaniline (3-CA). This step is critical as it reduces the steric hindrance and electron-withdrawing nature of the ring, making it more susceptible to subsequent aerobic attack.

Aerobic Oxidative Degradation

Once partially dechlorinated or if a specialized strain is present, aerobic bacteria can cleave the ring.

-

Key Organism: Pseudomonas sp.[1] DCA-1 (and engineered strains like IHC-DCA-1).[1]

-

Mechanism: Oxidative deamination and ring cleavage.[3]

-

Pathway:

-

Dioxygenation: The ddoA gene cluster encodes a multicomponent dioxygenase that converts 3,5-DCA (or 3-CA) into 3,5-dichlorocatechol (or corresponding chlorocatechol).

-

Ring Cleavage: The ddoB cluster encodes enzymes for ortho-cleavage of the chlorocatechol, eventually leading to the β-ketoadipate pathway and mineralization.

-

Mammalian Biotransformation (Toxicity Context)

In mammals, metabolism activates toxicity rather than detoxification.

-

N-oxidation: Cytochrome P450 enzymes convert 3,5-DCA to 3,5-dichlorophenylhydroxylamine (3,5-DCPHA) .

-

Toxicity: 3,5-DCPHA is the primary nephrotoxic metabolite, causing damage to renal cortical cells.

Pathway Visualization

The following diagram illustrates the environmental handoff between anaerobic and aerobic bacteria, alongside the mammalian toxicity branch.

Figure 1: Integrated degradation pathways showing the mammalian toxification route (red) and the microbial mineralization routes (green/blue).

Experimental Protocols

These protocols are designed to ensure reproducibility and self-validation through the use of internal standards and controls.

Protocol A: Isolation of 3,5-DCA Degrading Bacteria

Objective: Enrich and isolate bacteria capable of utilizing 3,5-DCA as a sole carbon/nitrogen source.

-

Medium Preparation: Prepare Mineral Salt Medium (MSM) containing (per L): 1.0g NH₄NO₃, 1.5g K₂HPO₄, 0.5g KH₂PO₄, 0.2g MgSO₄·7H₂O, 1.0g NaCl. Adjust pH to 7.0. Autoclave.

-

Enrichment Setup:

-

Add 5g of soil sample (from pesticide-treated fields) to 100mL MSM.

-

Supplement with 3,5-DCA (dissolved in methanol) to a final concentration of 50 mg/L .

-

Control: Sterile MSM + 50 mg/L 3,5-DCA (abiotic control).

-

-

Incubation: Incubate at 30°C on a rotary shaker (150 rpm) in the dark to prevent photolysis.

-

Sub-culturing: Every 7 days, transfer 5% (v/v) of the culture to fresh MSM containing increasing concentrations of 3,5-DCA (50 -> 100 -> 200 mg/L).

-

Validation: Monitor degradation via HPLC (Protocol B). Turbidity increase must correlate with 3,5-DCA loss.

-

Isolation: Plate serial dilutions onto MSM agar plates sprayed with 3,5-DCA. Look for clearing zones or distinct colony growth.

Protocol B: Analytical Determination (HPLC-MS/MS)

Objective: Quantify 3,5-DCA and its metabolites with high sensitivity.

-

Sample Preparation:

-

Centrifuge culture/soil slurry at 10,000 x g for 10 min.

-

Filter supernatant through a 0.22 µm PTFE filter.

-

Internal Standard: Spike samples with 3,4-dichloroaniline-d2 or similar deuterated standard.

-

-

HPLC Conditions:

-

Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 4.6 x 100 mm, 3.5 µm).

-

Mobile Phase: A: 0.1% Formic acid in Water; B: Acetonitrile.

-

Gradient: 0-2 min (10% B), 2-10 min (10% -> 90% B), 10-12 min (90% B).

-

Flow Rate: 0.8 mL/min.

-

-

MS/MS Parameters (ESI+):

-

Precursor Ion: m/z 162.0 [M+H]⁺

-

Product Ions: m/z 127.0 (Quantifier), m/z 99.0 (Qualifier).

-

Collision Energy: Optimize for specific instrument (typically 20-30 eV).

-

-

QA/QC:

-

Linearity: R² > 0.99 for 0.1–10 mg/L range.

-

Recovery: Spike matrix blanks; acceptable recovery 80–120%.

-

Toxicological Implications[2][4][5]

The persistence of 3,5-DCA poses a specific risk profile for drug and agrochemical development.[1]

-

Nephrotoxicity: Unlike other isomers, 3,5-DCA selectively targets the kidney. The mechanism involves the bioactivation to 3,5-DCPHA, which induces oxidative stress and mitochondrial dysfunction in renal cortical cells.

-

Risk Assessment: Standard safety factors for parent compounds (e.g., iprodione) may not adequately cover the risk posed by the accumulation of the 3,5-DCA metabolite in soil and groundwater.

References

-

Zhang, W., et al. (2025). "Unveiling the degradation mechanism of 3,5-dichloroaniline: Activated sludge acclimation, strain isolation and gene cloning." Journal of Hazardous Materials. Link

-

Karpouzas, D. G., et al. (2018).[4] "Blame It on the Metabolite: 3,5-Dichloroaniline Rather than the Parent Compound Is Responsible for the Decreasing Diversity and Function of Soil Microorganisms." Applied and Environmental Microbiology. Link

-

Valentovic, M. A., et al. (2020). "Nephrotoxic Potential of Putative 3,5-Dichloroaniline (3,5-DCA) Metabolites and Biotransformation of 3,5-DCA in Isolated Kidney Cells from Fischer 344 Rats." International Journal of Molecular Sciences. Link

-

PubChem. (2025).[5] "3,5-Dichloroaniline Compound Summary." National Library of Medicine. Link

-